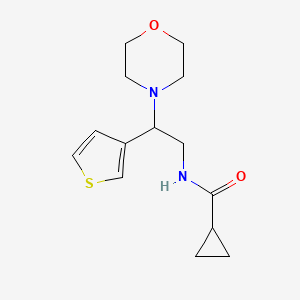

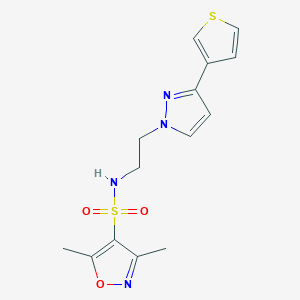

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has been reported in the literature . For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine. This condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Thiophene derivatives, including the compound , are known for their diverse pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents . The morpholino group present in this compound could potentially enhance its solubility and bioavailability, making it a candidate for drug development studies.

Material Science: Organic Semiconductors

The thiophene moiety is a critical component in the development of organic semiconductors. Thiophene-based materials are beneficial due to their semiconducting nature and effective electron transport properties, which are essential for applications in organic photovoltaics (OPVs) , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are pivotal in the advancement of OFETs. They contribute to high carrier mobilities and stability, which are crucial for the performance of OFETs. The compound’s structure could influence the charge carrier transport and be utilized in the design of high-performance OFETs .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives can be used to create red wavelength emitting diodes. The aggregation-induced emission (AIE) properties of thiophene make it suitable for the fabrication of OLEDs with enhanced emission in thin-film form .

Corrosion Inhibitors

Thiophene and its derivatives have applications in industrial chemistry as corrosion inhibitors. The compound’s molecular structure could be tailored to enhance its effectiveness in protecting metals from corrosion, which is vital in extending the lifespan of industrial machinery .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are significant methods where such compounds are utilized to create aminothiophene derivatives and other thiophene-based molecules with various biological effects .

Wirkmechanismus

Target of Action

Related compounds have shown inhibitory potential against various enzymes and receptors .

Mode of Action

It’s worth noting that morpholino-thiophene derivatives have been used in the synthesis of metal complexes, which have shown significant inhibitory effects on various enzymes . The interaction of these complexes with their targets often results in the inhibition of enzymatic reactions, alteration of cell membrane functions, and enhancement of lipophilicity .

Biochemical Pathways

Related compounds have been found to inhibit enzymatic reactions and alter cell membrane functions , which could potentially affect a variety of biochemical pathways.

Result of Action

Related compounds have shown considerable anti-urease and leishmanicidal potential, as well as marked anticancer activities against various cell lines .

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,1-2,4-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOWYZFUSFOBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2886667.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)

![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)

![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)

![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)